molecular formula C25H20ClNO2S3 B11670966 (5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670966
M. Wt: 498.1 g/mol
InChI Key: PMYMGJXLZKKCGK-KQWNVCNZSA-N
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Description

(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a chlorophenyl sulfanyl ethoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-chlorophenyl thiol with ethylene oxide to form 2-[(4-chlorophenyl)sulfanyl]ethanol. This intermediate is then reacted with 4-formylbenzylidene to produce the corresponding benzylidene derivative. Finally, the thiazolidinone ring is formed through a cyclization reaction with a suitable thioamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve the efficiency of the reactions. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or chlorophenyl positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Uniqueness

(5Z)-3-benzyl-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the combination of a thiazolidinone ring with a chlorophenyl sulfanyl ethoxy moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H20ClNO2S3

Molecular Weight

498.1 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[4-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20ClNO2S3/c26-20-8-12-22(13-9-20)31-15-14-29-21-10-6-18(7-11-21)16-23-24(28)27(25(30)32-23)17-19-4-2-1-3-5-19/h1-13,16H,14-15,17H2/b23-16-

InChI Key

PMYMGJXLZKKCGK-KQWNVCNZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCCSC4=CC=C(C=C4)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCCSC4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

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